molecular formula C12H20N2O4 B3235936 Tert-butyl 5-(hydroxymethyl)-7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate CAS No. 1357353-37-7

Tert-butyl 5-(hydroxymethyl)-7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate

Cat. No.: B3235936
CAS No.: 1357353-37-7
M. Wt: 256.30 g/mol
InChI Key: MDXFMIQUBXXNON-UHFFFAOYSA-N
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Description

Tert-butyl 5-(hydroxymethyl)-7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate is a spirocyclic compound featuring a seven-membered diazaspiro framework with a hydroxymethyl substituent at position 5 and a tert-butyl carbamate protective group. This structure combines rigidity from the spiro system with functional versatility due to the hydroxymethyl group, making it a valuable intermediate in medicinal chemistry. Its molecular formula is C12H20N2O4 (predicted from ), and it is structurally related to the well-characterized compound tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate (CAS: 1234616-51-3; C11H18N2O3) .

Properties

IUPAC Name

tert-butyl 5-(hydroxymethyl)-7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O4/c1-11(2,3)18-10(17)14-6-12(7-14)4-9(16)13-8(12)5-15/h8,15H,4-7H2,1-3H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDXFMIQUBXXNON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(=O)NC2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401118284
Record name 2,6-Diazaspiro[3.4]octane-2-carboxylic acid, 5-(hydroxymethyl)-7-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401118284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1357353-37-7
Record name 2,6-Diazaspiro[3.4]octane-2-carboxylic acid, 5-(hydroxymethyl)-7-oxo-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1357353-37-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Diazaspiro[3.4]octane-2-carboxylic acid, 5-(hydroxymethyl)-7-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401118284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Tert-butyl 5-(hydroxymethyl)-7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This compound features a spirocyclic structure, which is significant in medicinal chemistry due to its ability to interact with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C12H20N2O4C_{12}H_{20}N_{2}O_{4}. Its unique spirocyclic framework contributes to its reactivity and biological activity. The presence of functional groups such as hydroxymethyl and carboxylate enhances its potential interactions with biological systems.

PropertyValue
Molecular Weight240.30 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents
ToxicityHarmful if swallowed

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in the body. These interactions can lead to various pharmacological effects, including anti-inflammatory and antimicrobial activities.

Case Studies and Research Findings

  • Antimicrobial Activity : A study evaluated the compound's effectiveness against Mycobacterium tuberculosis, revealing a minimum inhibitory concentration (MIC) that indicates significant antibacterial properties. The compound demonstrated activity comparable to established antibiotics, suggesting its potential as a therapeutic agent in treating tuberculosis .
  • Cancer Research : The compound has been investigated for its role in inhibiting cancer cell proliferation. In vitro studies showed that it could induce apoptosis in various cancer cell lines, highlighting its potential as an anticancer agent. The mechanism involves the modulation of signaling pathways associated with cell survival and death .
  • Neuropharmacological Effects : Research has also explored the compound's effects on neurotransmitter systems, particularly its action as a selective dopamine D3 receptor antagonist. This property indicates potential applications in treating neurological disorders such as schizophrenia and Parkinson’s disease .

Table 2: Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against Mycobacterium tuberculosis
AnticancerInduces apoptosis in cancer cells
NeuropharmacologicalSelective D3 receptor antagonist

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Functional Group Variations

a) Tert-butyl 8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate
  • Molecular Formula : C12H22N2O3
  • Key Differences : The hydroxymethyl group is at position 8 instead of 3.
  • Impact : Altered hydrogen-bonding capacity and solubility due to positional isomerism.
b) tert-Butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate
  • Molecular Formula : C11H18N2O3 (CAS: 1234616-51-3)
  • Key Differences : Lacks the hydroxymethyl group at position 5.
  • Impact : Reduced polarity compared to the target compound, influencing pharmacokinetic properties like membrane permeability .
c) tert-Butyl 6,6-difluoro-2-azaspiro[3.4]octane-2-carboxylate
  • Molecular Formula: C12H19F2NO2 (CAS: 1638759-78-0)
  • Key Differences : Difluoro substitution at position 6 replaces the hydroxymethyl and oxo groups.

Bicyclic Analogs

a) tert-Butyl(1S,8S)-6-Benzyl-8-(3-bromophenyl)-7-oxo-2,6-diazabicyclo[6.1.0]nonane-2-carboxylate
  • Molecular Formula : C27H32BrN2O3 (from )
  • Key Differences: Bicyclo[6.1.0]nonane core vs. spiro[3.4]octane.
  • Impact : Increased steric bulk from the bicyclic system and aryl substituents may limit bioavailability but enhance target specificity .

Substituent Variations in Spiro Systems

Compound Name Molecular Formula Substituents (Position) Molecular Weight Key Properties
Target Compound C12H20N2O4 5-(hydroxymethyl), 7-oxo 256.30 (pred.) High polarity, H-bond donor/acceptor
tert-Butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate C11H18N2O3 7-oxo 226.27 Lower polarity, ≥98% purity
tert-Butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate C11H18N2O3 6-oxo, single N 226.27 Different N placement; altered basicity
tert-Butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate C11H18N2O3 2-oxo, 6-aza 226.27 Varied tautomerization potential

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tert-butyl 5-(hydroxymethyl)-7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate, and how are reaction conditions optimized?

  • Methodological Answer : The compound is typically synthesized via reaction of azaspiro intermediates with tert-butyl chloroformate in dichloromethane under basic conditions (e.g., triethylamine). Key parameters include maintaining anhydrous conditions and controlling reaction temperature (0–25°C) to prevent side reactions. Purification involves recrystallization or column chromatography to achieve >95% purity .

Q. How is the compound characterized to confirm structural integrity and purity?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹H/¹³C) to confirm spirocyclic backbone and substituent positions.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • HPLC with UV detection (λ = 210–254 nm) to assess purity.
    Data cross-referencing with PubChem entries (e.g., InChI key, canonical SMILES) ensures consistency .

Q. What safety protocols are critical during handling and storage?

  • Methodological Answer :

  • Handling : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact. Electrostatic discharge must be mitigated .
  • Storage : Store at 2–8°C in sealed, desiccated containers. Incompatible with strong oxidizers; monitor for decomposition via periodic TLC .

Advanced Research Questions

Q. How do conformational dynamics of the spirocyclic core influence reactivity in cross-coupling reactions?

  • Methodological Answer : Perform density functional theory (DFT) calculations to map steric and electronic effects of the spiro structure. Validate with kinetic studies (e.g., monitoring Suzuki-Miyaura coupling yields under varying temperatures). Compare results with analogous non-spiro compounds to isolate conformational contributions .

Q. What strategies resolve contradictions in reported synthetic yields (e.g., 40–75%)?

  • Methodological Answer : Systematically vary:

  • Solvent polarity (e.g., DCM vs. THF) to optimize intermediate solubility.
  • Catalyst loading (e.g., Pd/C vs. palladium acetate).
  • Protecting group stability under acidic/basic conditions.
    Use design of experiments (DoE) to identify critical factors and replicate high-yield conditions .

Q. How is the compound’s stability assessed under physiological conditions for drug discovery applications?

  • Methodological Answer :

  • Hydrolytic stability : Incubate in PBS (pH 7.4, 37°C) and analyze degradation via LC-MS over 24–72 hours.
  • Metabolic stability : Use liver microsomes (human/rat) to quantify CYP450-mediated oxidation.
  • Solid-state stability : Perform accelerated stability testing (40°C/75% RH) for 1–3 months .

Q. What role does the hydroxymethyl substituent play in modulating biological activity?

  • Methodological Answer : Synthesize analogs (e.g., methyl, carboxylate derivatives) and compare:

  • Binding affinity via surface plasmon resonance (SPR) or ITC.
  • Cellular permeability using Caco-2 assays.
  • In vitro efficacy in target-specific assays (e.g., enzyme inhibition). Correlate substituent effects with logP and polar surface area calculations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 5-(hydroxymethyl)-7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate
Reactant of Route 2
Tert-butyl 5-(hydroxymethyl)-7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate

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